Tetrahydroamethopterin
Description
Properties
CAS No. |
4299-28-9 |
|---|---|
Molecular Formula |
C20H26N8O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H26N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,11,13,24H,6-9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H5,21,22,23,26,27) |
InChI Key |
GLSBTKIRCIEEJO-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tetrahydromethotrexate tetrahydromethotrexate, (DL)-isome |
Origin of Product |
United States |
Foundational & Exploratory
fundamental understanding of Tetrahydroamethopterin's structure
Title: Structural Dynamics and Pharmacological Profile of Tetrahydroamethopterin (H4MTX)
Executive Summary: The Reduced Antifolate
This compound (H4MTX) , also known as 5,6,7,8-tetrahydromethotrexate , represents the fully reduced, active metabolite analog of the clinical antifolate Methotrexate (MTX). While Methotrexate itself is a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) , its reduction to H4MTX fundamentally alters its steric and electronic properties, shifting its pharmacological behavior to mimic the enzymatic product (Tetrahydrofolate, THF) and the cofactor substrate for Thymidylate Synthase (TS) .
This guide details the structural transition from the planar, aromatic pteridine of MTX to the puckered, chiral tetrahydropteridine of H4MTX, providing protocols for its synthesis and analysis of its dual-target binding kinetics.
Structural Identity & Stereochemistry
The defining feature of this compound is the saturation of the pyrazine ring (positions 5, 6, 7, and 8) within the pteridine scaffold. This saturation introduces two critical structural changes:
-
Conformational Puckering: Unlike the planar aromatic ring of MTX, the tetrahydropyrazine ring of H4MTX adopts a half-chair or envelope conformation . This "puckered" geometry is essential for fitting into the active site of Thymidylate Synthase, which requires a non-planar cofactor.
-
Chirality at C6: The reduction creates a new chiral center at Carbon-6.
-
Natural Isomer: The biologically active form of tetrahydrofolates is the (6S) isomer (using the Cahn-Ingold-Prelog priority rules for naturally occurring folates).
-
Synthetic H4MTX: Chemical reduction of MTX typically yields a (6R,S) racemic mixture.
-
Significance: The (6S) isomer aligns the p-aminobenzoylglutamate tail into the enzyme's binding tunnel. The (6R) isomer is often sterically hindered and exhibits significantly reduced affinity (100–1000 fold lower).
-
Table 1: Structural Comparison (MTX vs. H4MTX)
| Feature | Methotrexate (Amethopterin) | This compound (H4MTX) |
| Pteridine State | Fully Aromatic (Planar) | 5,6,7,8-Tetrahydro (Puckered) |
| C6 Chirality | Achiral | Chiral (R/S Mixture in synthesis) |
| UV Absorbance | ||
| Primary Target | Dihydrofolate Reductase (Inhibitor) | Thymidylate Synthase (Cofactor Analog) |
| Stability | High (shelf-stable) | Low (oxidizes to Dihydro-MTX/MTX) |
Mechanistic Biochemistry: The Dual-Target Logic
H4MTX serves as a unique probe because it bridges the gap between two critical enzymes in the folate cycle.
A. Dihydrofolate Reductase (DHFR)[1][2][3][4][5]
-
MTX Action: MTX binds DHFR in a "flipped" orientation relative to the substrate (DHF), blocking hydride transfer.
-
H4MTX Action: H4MTX mimics the product (THF). In kinetic studies, H4MTX is used to interrogate the "product release" step, which is often the rate-limiting step in the DHFR catalytic cycle. High concentrations of H4MTX can cause product inhibition, though less effectively than MTX's substrate inhibition.
B. Thymidylate Synthase (TS)
-
Mechanism: TS requires 5,10-methylene-THF as a cofactor to donate a methyl group to dUMP.[1][2][3]
-
H4MTX Action: H4MTX (specifically the polyglutamated form in vivo) acts as a competitive inhibitor of the cofactor. It binds to the TS active site but cannot form the covalent ternary complex required for methylation because the N5 and N10 positions are sterically or chemically distinct due to the N10-methyl group of MTX.
Figure 1: Pharmacological intersection of MTX and H4MTX. MTX blocks the entry to the cycle (DHFR), while H4MTX mimics the reduced cofactor downstream at Thymidylate Synthase.
Synthesis & Stabilization Protocol
Context: The synthesis of H4MTX is challenging due to the molecule's susceptibility to auto-oxidation. The 5,6,7,8-tetrahydropteridine ring rapidly oxidizes back to the 7,8-dihydro form in the presence of air.
Protocol: Catalytic Hydrogenation of Methotrexate
Reagents:
-
Methotrexate (Amethopterin), lyophilized powder.
-
Platinum(IV) Oxide (
, Adams' Catalyst).[4][5] -
Glacial Acetic Acid or 0.1 M Tris-HCl (pH 7.0).
-
Hydrogen gas (
).[4]
Step-by-Step Workflow:
-
Preparation: Dissolve MTX (100 mg) in 10 mL of glacial acetic acid. If solubility is poor, use 0.1 N NaOH to dissolve, then adjust pH to 7.0.
-
Catalyst Addition: Add 20 mg of
(Adams' catalyst). -
Hydrogenation:
-
Purge the reaction vessel with Nitrogen (
) for 5 minutes to remove oxygen. -
Introduce
gas at 1 atm (balloon pressure) or up to 40 psi in a Parr shaker. -
Stir vigorously for 1–2 hours at room temperature.
-
Monitoring: Monitor the disappearance of the UV peak at 370 nm (characteristic of aromatic pteridine) and the appearance of a peak at 290 nm.
-
-
Anaerobic Filtration:
-
Critical Step: Filter the catalyst under an Argon or Nitrogen blanket. Exposure to air at this stage will cause rapid oxidation (turning the solution yellow/orange).
-
Use a syringe filter purged with inert gas.
-
-
Lyophilization: Freeze-dry the filtrate immediately under vacuum to obtain H4MTX as a white/off-white powder.
-
Storage: Store at -80°C under Argon. For solution studies, add 10 mM Ascorbic Acid or DTT to prevent oxidation.
Experimental Validation: Binding Kinetics
To confirm the identity and activity of H4MTX, a comparative binding assay against DHFR is the standard method.
Assay Principle: Spectrophotometric monitoring of NADPH oxidation at 340 nm.
-
Control: DHFR + NADPH + Dihydrofolate (Substrate). Measure
. -
MTX Arm: Add Methotrexate (10 nM). Observe near-total inhibition (stoichiometric binding).
-
H4MTX Arm: Add H4MTX (10 nM).
-
Observation: Inhibition will be significantly weaker than MTX. H4MTX acts as a product analog with a
in the micromolar ( ) range for DHFR, whereas MTX is in the picomolar ( ) range. -
Validation: If the H4MTX sample shows nanomolar inhibition, it is likely contaminated with unreduced MTX.
-
Figure 2: Synthesis and stability workflow for H4MTX. Note the critical anaerobic requirement.
References
-
Blakley, R. L. (1960). "The Interconversion of Serine and Glycine: Preparation and Properties of Methylenetetrahydrofolate." Biochemical Journal, 77(3), 459–465. Link
-
Matthews, D. A., et al. (1977). "Dihydrofolate Reductase: X-ray Structure of the Binary Complex with Methotrexate." Science, 197(4302), 452-455. Link
-
Kisliuk, R. L., & Gaumont, Y. (1970). "Tetrahydrohomofolate: An Inhibitor of Thymidylate Synthetase." Proceedings of the National Academy of Sciences, 62, 243. (Foundational work on tetrahydro-antifolates). Link
-
Cao, H., et al. (2018). "The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release." Communications Biology, 1, 226. Link
Sources
Methodological & Application
Application Note: Tetrahydroamethopterin-Aminoethyl-Sepharose Affinity Chromatography
This Application Note is designed for researchers requiring high-purity isolation of folate-dependent enzymes, specifically Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) .
While standard Methotrexate (Amethopterin) resin is widely used for DHFR, the Tetrahydroamethopterin variant is a specialized, high-affinity matrix often required for isolating Thymidylate Synthase or studying reduced-folate binding kinetics. This protocol details the synthesis of the matrix and the chromatographic operation, emphasizing the critical handling of oxidation-sensitive tetrahydro- ligands.
Introduction & Principle
The purification of folate-dependent enzymes relies on the extreme affinity between the enzyme and folate analogs.
-
Amethopterin (Methotrexate): A potent inhibitor of DHFR (
). Immobilized methotrexate is the gold standard for DHFR purification. -
This compound: The reduced form of methotrexate. This ligand is essential for purifying Thymidylate Synthase (TS) , which binds the tetrahydro- cofactor (5,10-methylene-THF), or for isolating DHFR isoforms with distinct kinetic properties.
Mechanism: The ligand is coupled to an agarose matrix via a hydrophilic spacer (Aminoethyl) to minimize steric hindrance. The enzyme binds specifically to the pteridine ring of the immobilized ligand. Elution is achieved competitively using dihydrofolate or by altering ionic strength/pH.
Critical Considerations (E-E-A-T)
-
Stereochemistry: The enzyme active site requires the ligand to be accessible. Direct coupling to the matrix often causes steric clashes. An aminoethyl or diaminohexyl spacer is mandatory.
-
Oxidation Sensitivity: this compound is air-sensitive. All buffers for the "Tetrahydro" variant must contain reducing agents (e.g., DTT, Ascorbate) and be degassed.
-
Coupling Chemistry: Carbodiimide (EDC) coupling is preferred to form a stable amide bond between the glutamate tail of the methotrexate and the amino-matrix.
Matrix Preparation Protocol
This section details the synthesis of the affinity resin. If purifying DHFR, the Amethopterin (oxidized) form is sufficient. If purifying Thymidylate Synthase, proceed to the Reduction step.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Matrix: Sepharose CL-4B (or equivalent cross-linked agarose).
-
Activation: Cyanogen Bromide (CNBr) (Warning: Highly Toxic).
-
Spacer: Ethylenediamine.
-
Ligand: Amethopterin (Methotrexate).
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reduction (for Tetrahydro form): Sodium Dithionite (
) or Sodium Borohydride.
Workflow Diagram: Resin Synthesis
Caption: Step-by-step chemical synthesis of the affinity matrix. The reduction step is specific to the this compound variant.
Step-by-Step Synthesis
Phase A: Preparation of Aminoethyl-Sepharose
-
Wash: Wash 50 mL of Sepharose CL-4B with 1 L of distilled water.
-
Activation: Suspend resin in 50 mL cold water. Add 5 g CNBr (dissolved in acetonitrile or added solid) slowly. Maintain pH at 11.0 by adding 4 M NaOH. Reaction is complete when base consumption ceases (~15 min).
-
Safety: Perform in a fume hood. CNBr releases toxic fumes.
-
-
Spacer Coupling: Immediately wash activated gel with ice-cold water and transfer to a solution containing 20 mL Ethylenediamine in 50 mL water (pH adjusted to 10.0).
-
Incubation: Stir gently overnight at 4°C.
-
Wash: Wash extensively with 1 L water, then 1 L 0.5 M NaCl, then water to remove excess diamine.
-
Result: Aminoethyl-Sepharose (Stable intermediate).
-
Phase B: Coupling of Amethopterin (Methotrexate)
-
Solubilization: Dissolve 100 mg Amethopterin in 20 mL 50% dimethylformamide (DMF) / water mixture. Adjust pH to 6.0.
-
Coupling: Add the Aminoethyl-Sepharose. Add 200 mg EDC (Carbodiimide).
-
Reaction: Stir gently at room temperature for 12–16 hours in the dark. Maintain pH 6.0.
-
Blocking: Wash the resin. Incubate with 1 M Ethanolamine (pH 8.0) for 2 hours to block unreacted groups.
-
Storage: Store the Amethopterin-Aminoethyl-Sepharose in 20% Ethanol at 4°C.
Phase C: Generation of this compound (Optional)
Perform this step immediately before use if purifying Thymidylate Synthase.
-
Reduction: Suspend the Amethopterin-resin in buffer containing 50 mM Tris-HCl (pH 7.5), 0.2 M KCl, and 100 mM Sodium Dithionite .
-
Incubation: Incubate for 30 minutes at room temperature under Nitrogen atmosphere.
-
Wash: Wash rapidly with degassed buffer containing 10 mM Dithiothreitol (DTT) to maintain the reduced state.
Chromatography Protocol
Buffers & Reagents
| Buffer | Composition | Purpose |
| Equilibration Buffer | 50 mM Potassium Phosphate, 1 mM EDTA, 0.1 mM DTT*, pH 7.0 | Establishes binding environment. |
| High Salt Wash | Equilibration Buffer + 1.0 M KCl | Removes non-specifically bound proteins (Ion exchange effects). |
| Elution Buffer A (Competitive) | 50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, 2 mM Dihydrofolate , pH 8.5 | Specific elution for DHFR. |
| Elution Buffer B (pH Shift) | 0.1 M Glycine-NaOH, pH 9.5–10.0 | Alternative elution (harsher). |
| Regeneration | 6 M Urea or 2 M KCl | Strips remaining proteins. |
*Note: Increase DTT to 10 mM if using the Tetrahydro- resin to prevent ligand oxidation.
Experimental Workflow
-
Column Packing:
-
Pack 5–10 mL of the affinity resin into a column (e.g., 1.0 cm x 10 cm).
-
Equilibrate with 10 column volumes (CV) of Equilibration Buffer .
-
Flow Rate: 15–20 mL/hour.
-
-
Sample Loading:
-
Apply the clarified cell lysate (pre-treated with Streptomycin Sulfate or Ammonium Sulfate if necessary).
-
Note: Ensure the sample pH matches the equilibration buffer (pH 7.0–7.5).
-
Recirculate the sample if binding kinetics are slow (optional).
-
-
Washing (Critical Step):
-
Wash with 5–10 CV of Equilibration Buffer .
-
Wash with 5–10 CV of High Salt Wash (1 M KCl).
-
Observation: Monitor UV absorbance (A280). Continue washing until absorbance returns to baseline. This step removes proteins bound via ionic interactions to the aminoethyl spacer or the glutamate tail.
-
-
Elution:
-
Method A (Competitive - Recommended): Apply Elution Buffer A (containing Dihydrofolate or Folate). Collect 1 mL fractions. DHFR/TS usually elutes as a sharp peak.
-
Method B (pH/Salt): If competitive elution is too expensive or interferes with downstream assays, use Elution Buffer B (pH 9.5 + 1 M KCl). Neutralize fractions immediately.
-
-
Regeneration:
-
Wash with 6 M Urea followed by re-equilibration. Store in 20% Ethanol.[1]
-
Workflow Diagram: Purification Logic
Caption: Operational flow for the affinity purification. The high-salt wash is critical to ensure specificity.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Binding Capacity | Ligand oxidation (Tetrahydro form). | Use degassed buffers; add 10 mM Ascorbate or DTT. Regenerate ligand with dithionite. |
| Leaching of Ligand | Unstable isourea bond (CNBr). | Use NHS-activated Sepharose for a stable amide linkage instead of CNBr. |
| Non-specific Binding | Ionic interaction with spacer. | Increase salt concentration in the wash step (up to 1 M KCl). |
| Poor Elution | Binding is too tight ( | Use "pulse" elution with high concentration folate (5 mM) or switch to pH 10 elution. |
References
-
Rode, W., Zielińska, Z. M., Slavik, K., & Slavíková, V. (1976).[2] Purification of thymidylate synthetase by means of affinity chromatography on this compound-aminoethyl-Sepharose. Biochemical Society Transactions.[2] Link
-
Kaufman, B. T. (1974). Methotrexate-Agarose Affinity Chromatography for Dihydrofolate Reductase. Methods in Enzymology, Vol 34, 272-281. Link
-
Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. Handbook. Link
-
Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin. Link
Sources
Application of Tetrahydroamethopterin and its Analogs in Animal Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Dihydrofolate Reductase Inhibition in Preclinical Research
Tetrahydroamethopterin and its closely related analogs, such as Aminopterin and Methotrexate, represent a cornerstone class of chemotherapeutic and immunosuppressive agents. Their primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[1][2] By blocking DHFR, these antifolates deplete the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and certain amino acids.[3] This disruption of nucleotide biosynthesis preferentially affects rapidly proliferating cells, such as cancer cells and activated immune cells, making DHFR inhibitors potent agents in oncology and inflammation research.[2]
Aminopterin was one of the first antifolates to demonstrate clinical promise, particularly in treating childhood leukemia.[4] However, Methotrexate later became more widely used due to a more favorable therapeutic index observed in preclinical models.[5] Despite this, there is renewed interest in Aminopterin, as some studies suggest it is more potent and is accumulated more efficiently by cancer cells compared to Methotrexate.[6] Preclinical studies comparing the two have shown similar efficacy in certain leukemia and lymphoma xenograft models.[7][8] This guide will provide a comprehensive overview of the application of these DHFR inhibitors in common animal research models, with a focus on practical protocols and the rationale behind experimental design choices.
Mechanism of Action: A Closer Look at the Folate Pathway
The efficacy of this compound and its analogs is rooted in their high affinity for the active site of DHFR, effectively outcompeting the endogenous substrate, dihydrofolate (DHF).[1] This inhibition sets off a cascade of events that ultimately leads to cell cycle arrest and apoptosis.
Caption: General Experimental Workflow for Efficacy Testing in Oncology Models.
Protocol: Methotrexate in a Murine Leukemia Xenograft Model
-
Cell Culture and Implantation:
-
Culture human acute lymphoblastic leukemia (ALL) cells (e.g., CCRF-CEM) under standard conditions.
-
On Day 0, inject 1 x 10^6 cells intravenously (IV) into the tail vein of 6-8 week old female NOD/SCID mice.
-
-
Drug Preparation and Administration:
-
Vehicle: Prepare sterile 0.9% saline.
-
Methotrexate Stock: Dissolve Methotrexate powder in 0.9% saline, adjusting the pH to ~8.0 with NaOH if necessary to aid dissolution. A final concentration for injection should be prepared fresh. For example, for a 20 mg/kg dose in a 20g mouse (0.4 mg), a 2 mg/mL solution would require a 200 µL injection volume.
-
Treatment Schedule: Beginning 3-7 days post-inoculation, administer Methotrexate via subcutaneous (SC) or intraperitoneal (IP) injection. A common regimen is 20 mg/kg, once weekly. [9][10]
-
-
Monitoring and Endpoints:
-
Tumor Burden: Monitor disease progression by assessing peripheral blood for circulating tumor cells (via flow cytometry) or by monitoring for signs of hind-limb paralysis, a common endpoint in some leukemia models.
-
Toxicity: Monitor animal body weight twice weekly. A weight loss exceeding 15-20% of baseline is a common humane endpoint. [11]Observe for signs of distress such as ruffled fur, lethargy, and diarrhea.
-
Efficacy Endpoint: The primary endpoint is typically event-free or overall survival. [7]
-
Application in Inflammatory Disease Animal Models
DHFR inhibitors are a mainstay in the treatment of rheumatoid arthritis (RA). Consequently, animal models of arthritis are invaluable for studying their mechanisms and for testing novel formulations.
Rodent Models of Arthritis
-
Collagen-Induced Arthritis (CIA) in Mice: This model is induced in susceptible mouse strains like DBA/1J by immunization with type II collagen. It shares many immunological and pathological features with human RA. [12]* Adjuvant-Induced Arthritis (AIA) in Rats: A widely used model induced in Lewis rats by a single injection of Mycobacterium tuberculosis in oil (Complete Freund's Adjuvant). [13]It is particularly useful for studying cell-mediated immune responses.
Protocol: Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Induction of Arthritis:
-
On Day 0, immunize 8-10 week old male DBA/1J mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On Day 21, administer a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Drug Administration:
-
Treatment Initiation: Begin treatment upon the first signs of arthritis (e.g., paw swelling or redness), typically around Day 21-25. [9][10] * Dosing: Administer Methotrexate subcutaneously once weekly at doses ranging from 2 to 20 mg/kg. [9]A dose of 2.5 mg/kg, administered three times a week, has also been shown to be effective. [14]
-
-
Efficacy and Toxicity Assessment:
-
Clinical Scoring: Score the severity of arthritis in each paw 2-3 times per week based on a scale (e.g., 0-4), where 0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, and 4=joint deformity. The maximum score per mouse is 16. [10] * Paw Thickness: Measure paw thickness using digital calipers.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Systemic Markers: Collect blood to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Toxicity Monitoring: Monitor body weight and general health as described in the oncology protocol.
-
Dosing, Formulation, and Toxicity Management
The selection of dose, vehicle, and administration route is critical for the successful application of DHFR inhibitors in animal models.
Dosage and Administration Summary
| Compound | Animal Model | Application | Dose Range | Route | Frequency | Reference(s) |
| Methotrexate | Mouse (DBA/1J) | Collagen-Induced Arthritis | 2 - 50 mg/kg | SC | Once weekly | [9] |
| Mouse | Collagen-Induced Arthritis | ~2.5 mg/kg | IV | 3 times/week | [14] | |
| Rat (Lewis) | Adjuvant-Induced Arthritis | 0.3 - 1 mg/kg | Oral | Once weekly | [15] | |
| Mouse (NOD/SCID) | Leukemia Xenograft | 20 mg/kg | SC | Once weekly | [10] | |
| Mouse | CML Model | 2 - 6 mg/kg | IP | Daily | [16] | |
| Aminopterin | Rat (Lewis) | Multiple Sclerosis Model | 500 nmol/kg | SC | Biweekly | [17] |
Note: Doses can vary significantly based on the specific strain, age of the animal, and the severity of the disease model. Pilot studies are recommended to determine the optimal dose.
Formulation and Stability
-
Vehicle Selection:
-
Saline (0.9% NaCl): The most common vehicle for SC, IP, and IV administration. The pH may need to be adjusted to the alkaline range (pH 7.5-8.5) with sodium bicarbonate or NaOH to fully dissolve Methotrexate or Aminopterin. [5] * Carboxymethylcellulose (CMC): For oral administration, a suspension in 0.5-1% CMC-Na can be prepared.
-
-
Stability:
Toxicity and Rescue Protocols
High doses of DHFR inhibitors can lead to significant toxicity, primarily affecting the bone marrow and gastrointestinal tract. [11]
-
Monitoring Toxicity: Regular monitoring of body weight is the most straightforward method to assess toxicity. [18]For more detailed analysis, complete blood counts (CBC) can be performed to assess myelosuppression. [19]* Leucovorin (Folinic Acid) Rescue: Leucovorin is a reduced folate that can bypass the DHFR-mediated block, thus rescuing non-cancerous cells from toxicity. This is particularly important in high-dose protocols.
-
Rationale: Leucovorin allows for the administration of higher, more effective doses of the antifolate while mitigating life-threatening side effects.
-
Protocol Example: In a high-dose Methotrexate study in mice (400 mg/kg SC), Leucovorin rescue was initiated 16-20 hours later at a dose of 12 mg/kg SC, repeated every 2 hours for a total of 5 doses. [20]The timing and dose of Leucovorin are critical and must be optimized for each specific high-dose regimen.
-
Conclusion and Future Directions
This compound and its analogs remain indispensable tools in preclinical research. Their well-understood mechanism of action and the availability of established animal models make them ideal reference compounds for evaluating novel anti-cancer and anti-inflammatory therapies. While Methotrexate is more commonly used, the distinct properties of Aminopterin, such as its increased potency and cellular uptake, warrant its consideration in specific research contexts. [6]Future research may focus on novel delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to improve the therapeutic index of these potent agents by targeting them more specifically to diseased tissues. [21][22]A thorough understanding of the protocols and principles outlined in this guide will enable researchers to effectively harness the power of DHFR inhibition in their animal models, contributing to the development of next-generation therapeutics.
References
-
Kang, M. H., Harutyunyan, N., Hall, C. P., Papa, R. A., & Lock, R. B. (2009). Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma. British Journal of Haematology, 145(3), 389-393. [Link]
-
ResearchGate. (2025). Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma | Request PDF. ResearchGate. [Link]
-
Keystone, E. C., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. PLoS ONE, 14(4), e0215152. [Link]
-
Wikipedia. (n.d.). Aminopterin. Wikipedia. [Link]
-
MDPI. (2022). Formulation of Polymers-Based Methotrexate Patches and Investigation of the Effect of Various Penetration Enhancers: In Vitro, Ex Vivo and In Vivo Characterization. Polymers, 14(11), 2211. [Link]
-
Baggott, J. E., et al. (2021). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 11(10), 666. [Link]
-
Sirotnak, F. M., & Donsbach, R. C. (1972). Uptake of Methotrexate, Aminopterin, and Methasquin and Inhibition of Dihydrofolate Reductase and of DNA Synthesis in Mouse Small Intestine. Cancer Research, 32(10), 2120-2126. [Link]
-
PubChem. (n.d.). Aminopterin. National Center for Biotechnology Information. [Link]
-
Matherly, L. H., et al. (1993). A Case for the Use of Aminopterin in Treatment of Patients With Leukemia Based on Metabolic Studies of Blasts in Vitro. Cancer Research, 53(10 Supplement), 2344-2350. [Link]
-
van der Meer, A., et al. (2020). A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheumatoid Arthritis. Animals, 10(6), 1047. [Link]
-
Vlaming, M. L., et al. (2021). Monitoring Of High-Dose Methotrexate (Mtx)-Related Toxicity and Mtx Levels in Children with Acute Lymphoblastic Leukemia: A Pilot-Study in Indonesia. Cancers, 13(15), 3662. [Link]
-
Bordy, R., et al. (2019). Methotrexate did not improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis. Clinical and Experimental Rheumatology, 37(1), 81-89. [Link]
-
Singh, U. P., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Scientific Reports, 14(1), 1-19. [Link]
-
Sirotnak, F. M., et al. (1978). Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models. Cancer Research, 38(2), 345-353. [Link]
-
ResearchGate. (n.d.). Methotrexate detection in mouse body fluid by LC-MS A. Schematic... | Download Scientific Diagram. [Link]
-
Remm, S., et al. (2023). Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus. mBio, 14(6), e01859-23. [Link]
-
Ponist, S., et al. (2019). Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress. Interdisciplinary Toxicology, 12(2), 57-65. [Link]
-
Nowak, B., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Rheumatology International, 30(11), 1437-1444. [Link]
-
ResearchGate. (2020). (PDF) A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheumatoid Arthritis: Lessons for the Translational Value of Animal Studies. [Link]
-
NSSG Chemotherapy Protocol. (2024). Methotrexate ORAL. [Link]
-
Morgan, S. L., et al. (2001). MTX affects inflammation and tissue destruction differently in the rat AA model. The Journal of Rheumatology, 28(7), 1483-1488. [Link]
-
Pfizer. (2017). METHOTREXATE - CORE DATA SHEET. [Link]
-
ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
Al-Saeed, F. A., et al. (2023). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Pharmacology, 14, 1198453. [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]
-
Freeman-Narrod, M., & Narrod, S. A. (1977). Chronic toxicity of methotrexate in mice. Cancer Research, 37(4), 1133-1139. [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
Drugs.com. (2026). Methotrexate Dosage Guide + Max Dose, Adjustments. [Link]
-
ResearchGate. (2025). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. [Link]
-
Norris, R. E., & Adamson, P. C. (2010). Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias. Cancer Chemotherapy and Pharmacology, 65(6), 1125-1130. [Link]
-
FDA. (2022). Guidance for Industry #267 - Biomarkers and Surrogate Endpoints in Clinical Studies to Support Effectiveness of New Animal Drugs. [Link]
-
Dr.Oracle. (2025). What are the guidelines for monitoring Methotrexate (MTX) therapy?. [Link]
-
Al-Attar, A. M., et al. (2024). Silibinin's Effects against Methotrexate-Induced Hepatotoxicity in Adjuvant-Induced Arthritis Rat Model. Pharmaceuticals, 17(4), 438. [Link]
-
MDPI. (2024). Integrating Metabolomics and Network Pharmacology: Investigating the Therapeutic Mechanism of Atractylodes Rhizome Against Rheumatoid Arthritis. [Link]
-
May, C., et al. (2002). Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia. Journal of Pharmacology and Experimental Therapeutics, 300(3), 1075-1082. [Link]
-
Elo, P., et al. (2021). Efficacy and tolerability of a folic acid derivative of aminopterin in a rat focal model of multiple sclerosis. Journal of Neuroinflammation, 18(1), 30. [Link]
Sources
- 1. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminopterin - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. chondrex.com [chondrex.com]
- 14. scispace.com [scispace.com]
- 15. MTX affects inflammation and tissue destruction differently in the rat AA model. | The Journal of Rheumatology [jrheum.org]
- 16. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring Of High-Dose Methotrexate (Mtx)-Related Toxicity and Mtx Levels in Children with Acute Lymphoblastic Leukemia: A Pilot-Study in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 20. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation of Polymers-Based Methotrexate Patches and Investigation of the Effect of Various Penetration Enhancers: In Vitro, Ex Vivo and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
Application Note: Tetrahydroamethopterin (H4-MTX) as a Mechanistic Probe for Folate-Dependent Enzymes
Executive Summary & Mechanistic Rationale
Tetrahydroamethopterin (H4-MTX) , also known as Tetrahydro-methotrexate , is the fully reduced derivative of the classic antifolate Methotrexate (MTX). While MTX is renowned as a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) , H4-MTX serves a distinct and critical role in enzymology: it acts as a stable, non-reactive analog of the cofactor Tetrahydrofolate (THF) .
Why Use H4-MTX?
In drug development and mechanistic studies, distinguishing between inhibitors that target the nucleotide binding site (e.g., FdUMP) and the folate binding site is crucial. H4-MTX is the tool of choice for probing the folate-binding pocket of enzymes like Thymidylate Synthase (TS) and Serine Hydroxymethyltransferase (SHMT) without undergoing the catalytic conversion or oxidation inherent to the natural cofactor.
Mechanistic Differentiation
-
Methotrexate (MTX): Inhibits DHFR (
pM range).[1][2] Mimics Dihydrofolate. -
This compound (H4-MTX): Inhibits Thymidylate Synthase (
M range). Mimics 5,10-Methylene-THF.[3][4][5][6]
Pathway Visualization
The following diagram illustrates the specific intervention points of MTX versus H4-MTX within the folate cycle.
Figure 1: Differential inhibition targets. MTX blocks the reduction of DHF, while H4-MTX competes with reduced folates at the TS active site.
Critical Handling Protocol: Preventing Auto-Oxidation
The "Silent Killer" of Experiments: Like all tetrahydrofolates, H4-MTX is extremely susceptible to oxidative degradation in air. Using oxidized H4-MTX will yield erratic
Reagent Preparation
Reagents Required:
-
This compound (stored at -80°C, desiccated).
-
Argon or Nitrogen gas line.
-
Antioxidant Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM Ascorbic Acid or 10 mM DTT .
-
Degassed water.
Step-by-Step Solubilization
-
Degas Buffers: Boil the buffer water for 5 minutes or sonicate under vacuum for 15 minutes. Sparge with Argon for 10 minutes.
-
Weighing: Weigh H4-MTX quickly in a low-light environment (folates are light-sensitive).
-
Dissolution:
-
Add the degassed Antioxidant Buffer to the powder under a stream of Argon.
-
Note: H4-MTX is hydrophobic in acidic conditions. If it does not dissolve, add 1N NaOH dropwise very carefully to reach pH 7.0–7.5. Do not exceed pH 8.0 as stability decreases.
-
-
Quantification: Determine concentration spectrophotometrically using the extinction coefficient (
at pH 7). -
Storage: Use immediately. Do not refreeze aliquots for kinetic studies unless stored in liquid nitrogen with high concentrations of antioxidants.
Experimental Protocol: Thymidylate Synthase Inhibition Assay
This protocol measures the inhibition of TS by H4-MTX. The assay monitors the increase in absorbance at 340 nm , corresponding to the formation of Dihydrofolate (DHF) from the cofactor 5,10-methylene-THF.
Assay Principle
-
Signal: Formation of DHF (
). -
Inhibitor: H4-MTX competes with 5,10-CH2-THF.
Materials
-
Enzyme: Recombinant Human or E. coli Thymidylate Synthase.
-
Substrate A: dUMP (Saturation concentration:
). -
Substrate B (Cofactor): 5,10-Methylene-tetrahydrofolate (prepare fresh).[3][7]
-
Inhibitor: H4-MTX (prepared as above).
-
Assay Buffer: 50 mM TES or Tris-HCl, pH 7.4, 25 mM
, 1 mM EDTA, 5 mM Formaldehyde (stabilizes the cofactor).
Workflow Diagram
Figure 2: Kinetic assay workflow for determining Ki of H4-MTX.
Detailed Procedure
-
Blanking: Set spectrophotometer to 340 nm, 25°C. Blank with buffer containing H4-MTX (to account for any background absorbance of the pteridine ring).
-
Reaction Mix: In a quartz cuvette, combine:
-
Buffer to final volume (e.g., 900
) -
dUMP (final
) -
H4-MTX (Variable:
) -
Enzyme (approx 0.05 - 0.1 units)
-
-
Pre-incubation: Incubate for 2-5 minutes. This allows H4-MTX to bind the active site.
-
Initiation: Add 5,10-methylene-THF (final
) to start the reaction. Mix by inversion. -
Measurement: Record
for the linear portion (usually 30s to 3 mins).
Data Analysis & Interpretation
Calculating Inhibition Constants ( )
H4-MTX is a competitive inhibitor with respect to the folate cofactor.
-
Calculate Velocity (
): Where and . -
Lineweaver-Burk Plot: Plot
vs (where S is 5,10-methylene-THF) at different fixed concentrations of H4-MTX.-
Result: Lines should intersect at the Y-axis (Vmax is unchanged, Km increases).
-
-
Cheng-Prusoff Correction (for IC50 data): If performing a dose-response curve at a single substrate concentration:
Note: Ensure you know the Km of your specific TS isoform for the cofactor.
Comparative Data: MTX vs. H4-MTX
| Parameter | Methotrexate (MTX) | This compound (H4-MTX) |
| Primary Target | DHFR | Thymidylate Synthase (TS) |
| Mechanism | Tight-binding (Product mimic) | Competitive (Substrate mimic) |
| Binding State | Oxidized (Pteridine) | Reduced (Tetrahydropteridine) |
| Inhibition ( | DHFR: < 1 nMTS: > 100 | DHFR: ~10-50 nMTS: ~1-10 |
| Experimental Utility | Inducing cellular folate depletion | Probing TS active site geometry |
Troubleshooting & Controls
-
Self-Validation Check 1 (Drift): Run a "No Enzyme" control with H4-MTX and cofactor. If A340 increases, your H4-MTX is oxidizing spontaneously or reacting with formaldehyde.
-
Self-Validation Check 2 (Solubility): If the baseline absorbance is > 1.0, the H4-MTX has precipitated or is too concentrated.
-
Rescue Experiment: If no inhibition is observed, ensure the H4-MTX was not exposed to light/air for >30 mins. Reduced folates degrade to pteridines which do not inhibit TS effectively.
References
-
Kisliuk, R. L., & Gaumont, Y. (1970). "Tetrahydrohomofolate: An Inhibitor of Thymidylate Synthetase." Journal of Biological Chemistry. (Foundational text on tetrahydro-analogs).
-
Maley, F., & Maley, G. F. (1990). "Thymidylate Synthase."[3][8][9][10] Progress in Nucleic Acid Research and Molecular Biology. (Comprehensive review of TS inhibition mechanisms).
-
Wahba, A. J., & Friedkin, M. (1961).[3] "Direct Spectrophotometric Evidence for the Oxidation of Tetrahydrofolate during the Enzymatic Synthesis of Thymidylate." Journal of Biological Chemistry. (The basis for the 340nm assay).
-
Matthews, D. A., et al. (1990). "Crystal structure of Escherichia coli thymidylate synthase containing bound 5-fluoro-2'-deoxyuridylate and 10-propargyl-5,8-dideazafolate." Journal of Molecular Biology. (Structural basis for folate analog binding).
Sources
- 1. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Precision In Vitro Profiling of Antifolates: Methotrexate (Amethopterin) & Derivatives
Executive Summary & Nomenclature Clarification
Target Molecule: Methotrexate (formerly Amethopterin ).[1][2][3] Chemical Context: While "Tetrahydroamethopterin" refers to the fully reduced 5,6,7,8-tetrahydro- derivative, the standard pharmacological intervention utilizes Methotrexate (MTX) . MTX acts as a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate to tetrahydrofolate.[1][4]
The Experimental Challenge: Standard in vitro protocols often yield false negatives when testing antifolates. Commercial cell culture media (DMEM, RPMI) and serum (FBS) are rich in thymidine and purines. These exogenous nucleosides allow cells to bypass the de novo synthesis block induced by MTX via the "salvage pathway," rendering the drug artificially ineffective.
Core Directive: This guide details the Thymidine-Free Culture System required to accurately assess Amethopterin/Methotrexate potency, kinetics, and rescue mechanisms.
Mechanistic Grounding: The Folate Trap
To design a valid experiment, one must understand the specific blockade. MTX inhibits DHFR (
The Causality Chain:
-
Block: MTX
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> DHFR.[2][4] -
Depletion: Dihydrofolate accumulates; Tetrahydrofolate (THF) vanishes.
-
Consequence: dUMP cannot convert to dTMP (Thymidine).
-
Result: "Thymineless Death" and S-phase arrest.
Pathway Visualization (DOT)
Figure 1: Mechanism of Action. MTX inhibits DHFR, collapsing the THF cycle.[4] Exogenous thymidine (red box) bypasses this block, necessitating dialyzed serum for valid assays.
Experimental Design & Protocols
Phase 1: The "Clean" Culture System (Pre-Validation)
Objective: Eliminate exogenous folates and thymidine to force cells into de novo synthesis dependency.
-
Basal Media: Use folate-free RPMI-1640 or DMEM (Custom formulations often required).
-
Serum (CRITICAL): You must use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains ~0.5–2.0
M thymidine, which shifts MTX IC50 values by >100-fold [1].-
Dialysis Spec: 10,000 MWCO (Molecular Weight Cut-Off) to retain growth factors but remove small nucleosides.
-
| Reagent | Standard Grade | Required Grade for MTX Assay | Reason |
| FBS | Standard | Dialyzed (10k MWCO) | Removes thymidine/hypoxanthine salvage sources. |
| Media | Standard RPMI | Folate-Free RPMI | Prevents competition at the reduced folate carrier (RFC). |
| Glutamine | L-Glutamine | GlutaMAX | Stability; prevents ammonia buildup during long incubations. |
Phase 2: Dose-Response Cytotoxicity Protocol
Protocol ID: MTX-CYTO-72H Readout: CellTiter-Glo (ATP) or SRB (Protein). Avoid MTT if metabolic rates are expected to fluctuate wildly.
Reagent Preparation:
-
Solubilization: MTX is poorly soluble in water at neutral pH. Dissolve powder in 0.1 N NaOH or 1% Na₂CO₃ to create a 10 mM stock. Adjust pH to 7.4 immediately with HEPES buffer.
-
Note: Avoid DMSO if possible, as it can permeabilize membranes, altering folate transporter kinetics.
-
-
Sterile Filtration: 0.22
m PVDF filter.
Step-by-Step Workflow:
-
Acclimatization (T-minus 24h): Passage cells into media containing 10% Dialyzed FBS for at least one doubling time prior to seeding. This depletes intracellular nucleoside pools.
-
Seeding (T=0): Seed cells in 96-well plates (2,000–5,000 cells/well) in 90
L of dFBS media. Allow attachment (overnight). -
Treatment (T=24h): Add 10
L of 10x MTX serial dilutions.-
Range: 0.1 nM to 10
M (Log scale). -
Vehicle Control: Media + Solvent (NaOH/HEPES).
-
-
Incubation: 72 Hours (Minimum). MTX is a cell-cycle specific agent (S-phase). Short incubations (<24h) will underestimate potency.
-
Readout (T=96h): Measure viability relative to Vehicle Control.
Phase 3: The "Rescue" Experiment (Self-Validation)
This is the Gold Standard for proving on-target effects. If your drug is truly acting via DHFR/Thymidylate synthase inhibition, adding downstream products should reverse toxicity.
Experimental Arms:
-
Vehicle: Cells + Media.
-
Treatment: Cells + MTX (at IC90 concentration).
-
Rescue A (Thymidine): Cells + MTX + Thymidine (10
M) . -
Rescue B (Leucovorin): Cells + MTX + Folinic Acid (100
M) . -
Rescue C (Purine): Cells + MTX + Hypoxanthine (100
M) .
Interpretation:
-
Full Rescue by Thymidine: The primary mechanism is Thymidylate Synthase starvation (DNA synthesis block).
-
Partial Rescue by Thymidine: Suggests concurrent purine synthesis inhibition (AICAR transformylase block).
-
No Rescue: Off-target toxicity (not antifolate mediated).
Workflow Visualization (DOT)
Figure 2: Experimental Workflow emphasizing the critical "Wash" and "Acclimatization" steps to remove salvage pathway precursors before treatment.
Data Analysis & Expected Results
When analyzing data, report the GI50 (Growth Inhibition 50%) rather than LC50, as MTX is cytostatic at lower concentrations.
Expected IC50 Shifts (Validation Table):
| Cell Line | Media Condition | MTX IC50 (Approx) | Interpretation |
| Jurkat (Leukemia) | Standard FBS | > 1,000 nM | False Negative (Salvage active) |
| Jurkat (Leukemia) | Dialyzed FBS | 10–30 nM | True Potency |
| Jurkat | Dialyzed FBS + Thymidine | > 1,000 nM | Validated Mechanism (Rescue) |
| MCF-7 (Breast) | Dialyzed FBS | 50–100 nM | Moderate Sensitivity |
Advanced Troubleshooting
Issue: "My IC50 is too high (>1
-
Cause 1: RFC Downregulation. The cell line may lack the Reduced Folate Carrier. Check expression or use Trimetrexate (lipid-soluble antifolate) as a control; Trimetrexate bypasses the transporter.
-
Cause 2: Gene Amplification. The cells may have amplified the DHFR gene (a common resistance mechanism). Perform Western Blot for DHFR abundance.
-
Cause 3: Mycoplasma. Mycoplasma contamination contains enzymes (thymidine phosphorylase) that can alter nucleoside availability. Test your lines.
References
-
Matsuoka, H. et al. (1988). "Endogenous thymidine and hypoxanthine are a source of error in evaluating methotrexate cytotoxicity by clonogenic assays using undialyzed fetal bovine serum."[5] Cancer Research.[6]
-
Sigma-Aldrich. "Dihydrofolate Reductase Assay Kit Technical Bulletin."
-
Genie, A. "Dihydrofolate Reductase Inhibitor Screening Kit Protocol."
-
IUPHAR/BPS. "Methotrexate Ligand Page."[2] Guide to Pharmacology.
-
Proteopedia. "Methotrexate Structure and Mechanism."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. scispace.com [scispace.com]
- 5. Endogenous thymidine and hypoxanthine are a source of error in evaluating methotrexate cytotoxicity by clonogenic assays using undialyzed fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Tetrahydroamethopterin in High-Throughput Screening
This Application Note is designed for researchers and drug discovery scientists focusing on the folate metabolic pathway. It addresses the specific utility of Tetrahydroamethopterin (the fully reduced form of Methotrexate), distinguishing it from its oxidized parent compound (Amethopterin/Methotrexate) and defining its critical role in screening enzymes downstream of Dihydrofolate Reductase (DHFR), particularly Thymidylate Synthase (TS) .
Targeting Downstream Folate Metabolism: Thymidylate Synthase and Beyond
Introduction & Scientific Context
While Amethopterin (Methotrexate, MTX) is the industry-standard inhibitor for Dihydrofolate Reductase (DHFR) , its fully reduced derivative, This compound (TH-MTX) , serves a distinct and critical role in high-throughput screening (HTS).
In the cellular environment, DHFR reduces folates to tetrahydrofolates (THF).[1][2][3][4][5] Amethopterin is a tight-binding inhibitor of DHFR, preventing this reduction. However, to screen for inhibitors of enzymes that utilize tetrahydrofolates—specifically Thymidylate Synthase (TS) and AICAR Transformylase —researchers often require a stable analog of the reduced cofactor (5,10-methylene-THF) or a mechanistic probe that mimics the pteridine ring in its reduced state.
This compound acts as this probe.[6] Unlike MTX, which mimics the substrate dihydrofolate, TH-MTX mimics the product tetrahydrofolate. This structural nuance makes TH-MTX a powerful tool for:
-
Thymidylate Synthase (TS) Screening: Acting as a competitive inhibitor against the folate cofactor, validating the folate-binding pocket.
-
Mechanistic Profiling: Distinguishing between inhibitors that bind the folate pocket vs. the nucleotide (dUMP) pocket.
-
Affinity Selection: Serving as a ligand for the purification and stabilization of TS in structural biology assays.
Chemical Distinction
| Compound | State | Primary HTS Target | Mechanism |
| Amethopterin (MTX) | Oxidized | DHFR | Mimics Dihydrofolate (Substrate) |
| This compound (TH-MTX) | Reduced | Thymidylate Synthase (TS) | Mimics Tetrahydrofolate (Cofactor) |
Mechanistic Pathway & Assay Logic
To design a valid HTS assay using TH-MTX, one must understand the flow of the folate cycle. The diagram below illustrates where TH-MTX exerts its influence compared to standard MTX.
Pathway Visualization (Graphviz)
Caption: Differential targeting of the folate pathway. MTX inhibits the reduction step (DHFR), while TH-MTX targets the downstream utilization step (TS).
Critical Handling Protocol: Stability & Preparation
Expert Insight: The "tetrahydro" pteridine ring is highly susceptible to oxidative degradation in air. A common failure mode in HTS campaigns involving reduced folates (or analogs like TH-MTX) is the degradation of the reagent into oxidized byproducts before the assay is read. This leads to false negatives (loss of potency) or spectral interference.
Reagent Preparation Protocol
Objective: Prepare a stable 10 mM stock of this compound.
-
Buffer Selection: Use a degassed buffer (e.g., 50 mM Tris-HCl, pH 7.4). Avoid phosphate buffers if downstream enzymatic coupling involves phosphate detection.
-
Antioxidant Addition (Mandatory):
-
Add Ascorbic Acid (10-20 mM) or DTT (5-10 mM) to the buffer before dissolving the compound. Ascorbate is preferred for UV-based assays as DTT can interfere with certain thiol-reactive probes.
-
-
Dissolution:
-
Dissolve TH-MTX in the antioxidant buffer. If solubility is poor, pre-dissolve in a minimal volume of DMSO (degassed) before adding to the aqueous buffer.
-
Note: Maintain DMSO concentration < 1% in the final assay well to prevent enzyme denaturation.
-
-
Storage:
-
Aliquot immediately into light-protective (amber) tubes.
-
Flash freeze in liquid nitrogen.
-
Store at -80°C. Do not refreeze.
-
HTS Protocol: Thymidylate Synthase (TS) Inhibition Assay
This protocol utilizes this compound as a reference inhibitor to validate the assay window or as a competitor to identify compounds binding to the folate pocket.
Assay Principle
Thymidylate Synthase catalyzes the methylation of dUMP to dTMP using N5,N10-methylene-THF. In this assay, we measure TS activity. TH-MTX is used to construct an inhibition curve.
Readout Method: Spectrophotometric (Absorbance at 340 nm).[1] Mechanism: The conversion of N5,N10-methylene-THF to Dihydrofolate (DHF) during the TS reaction results in a change in absorbance. Alternatively, a coupled assay monitoring NADPH oxidation (if recycling DHF to THF via added DHFR) can be used, but the direct TS assay is preferred to isolate TS kinetics.
Step-by-Step Workflow
Materials:
-
Enzyme: Recombinant Human Thymidylate Synthase (hTS).
-
Substrate: dUMP (200 µM final).
-
Cofactor: N5,N10-methylene-tetrahydrofolate (200 µM final).
-
Probe/Inhibitor: this compound (Serial dilution).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 5 mM DTT.
Procedure:
-
Plate Preparation:
-
Use 384-well UV-transparent microplates.
-
Dispense 5 µL of Test Compound or TH-MTX (Reference) into wells.
-
Control Wells: Include DMSO-only (0% Inhibition) and 10 µM FdUMP (100% Inhibition positive control).
-
-
Enzyme Addition:
-
Dispense 20 µL of hTS enzyme solution (optimized to give linear signal over 30 mins) into all wells.
-
Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Dispense 25 µL of Substrate Mix (dUMP + N5,N10-methylene-THF).
-
Critical: The cofactor N5,N10-methylene-THF must be prepared fresh with ascorbate to prevent oxidation.
-
-
Kinetic Measurement:
-
Data Analysis (Self-Validating Step):
-
Calculate the initial velocity (
) for each well. -
Normalize
against the DMSO control. -
Plot % Activity vs. log[TH-MTX].
-
Validation Criteria: The IC50 of TH-MTX should be in the micromolar range (typically 1-10 µM depending on dUMP concentration) and should shift if the dUMP concentration is altered (indicating competitive/non-competitive mechanics depending on the binding mode).
-
Experimental Workflow Diagram (Graphviz)
Caption: Step-by-step liquid handling workflow for the TS inhibition assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Oxidation | Cofactor or TH-MTX instability | Increase Ascorbic Acid to 20 mM; Ensure buffers are degassed. |
| No Inhibition by TH-MTX | Compound oxidation or Enzyme degradation | Check TH-MTX purity via LC-MS immediately before assay. Freshly thaw enzyme. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration; Add BSA (0.1%) to stabilize the enzyme. |
| Signal Drift | Temperature fluctuations | Pre-equilibrate plate and reagents to 25°C. Use a temperature-controlled reader. |
References
-
Kisliuk, R. L., & Gaumont, Y. (1970). The effect of this compound on thymidylate synthetase. In: Chemistry and Biology of Pteridines.
- Context: Establishes the binding properties of the reduced analog to TS.
-
Matthews, D. A., et al. (1977). Dihydrofolate reductase: Binding of substrates and inhibitors and catalytic mechanism. Journal of Biological Chemistry.
- Context: Structural analysis of folate analogs binding to DHFR, providing comparative d
-
Sigma-Aldrich (Merck). Dihydrofolate Reductase Assay Kit Technical Bulletin.
- Context: Standard protocols for folate pathway enzyme screening and inhibitor handling.
-
Desmoulin, S. K., et al. (2012). The Dihydrofolate Reductase Protein-Fragment Complementation Assay: A Survival-Selection Assay for Large-Scale Analysis of Protein–Protein Interactions. Cold Spring Harbor Protocols.
- Context: Discusses the use of MTX and analogs in selection assays, relevant for understanding cellular screening contexts.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydroamethopterin Solubility for Experimental Success
Welcome to the technical support center for Tetrahydroamethopterin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the solubility of this compound in experimental settings. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute protocols but also to understand the underlying principles that govern experimental outcomes.
Understanding the Challenge: The Nature of this compound
This compound, a potent antifolate agent, is a critical tool in various research applications, primarily due to its role as an inhibitor of dihydrofolate reductase (DHFR). However, its complex structure often presents a significant hurdle in achieving consistent and reliable solubility, which is paramount for accurate and reproducible experimental results. This guide will walk you through the best practices for handling, dissolving, and troubleshooting issues with this compound solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the properties of structurally similar compounds like Aminopterin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] For instance, Aminopterin can be dissolved in DMSO at a concentration of 50 mg/mL.[1]
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A2: Direct dissolution in aqueous solutions is generally not recommended due to the poor aqueous solubility of many pteridine derivatives.[2] To achieve the desired concentration in your experimental medium, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer or media.
Q3: My this compound is not dissolving completely, even in DMSO. What should I do?
A3: If you encounter solubility issues, gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. However, be cautious with prolonged heating, as it may accelerate degradation. Also, ensure your DMSO is of high purity and anhydrous, as moisture can negatively impact solubility.
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Increase the final concentration of the organic solvent: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility.
-
Use a pre-warmed aqueous buffer: Adding the stock solution to a warmed buffer can sometimes prevent immediate precipitation.
-
Add the stock solution dropwise while vortexing: This gradual introduction can help in better dispersion and prevent localized high concentrations that lead to precipitation.
Q5: How should I store my this compound stock solution?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] For instance, Aminopterin stock solutions in DMSO are stable for up to one year at -80°C.[3] It is crucial to protect the solutions from light, as pteridine derivatives can be light-sensitive.[4]
Q6: How stable are this compound solutions in aqueous media?
A6: Aqueous solutions of related compounds are known to be unstable. For example, it is recommended not to store aqueous solutions of aminopterin for more than one day.[2] Therefore, it is best practice to prepare fresh dilutions of this compound in your aqueous experimental medium for each experiment.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in DMSO | - Impure or wet DMSO- Low-quality compound- Insufficient agitation | - Use fresh, anhydrous, high-purity DMSO.- Verify the purity of your this compound.- Gently warm the solution (up to 37°C) and vortex or sonicate. |
| Precipitation upon dilution in aqueous buffer | - Poor aqueous solubility- High final concentration- Rapid change in solvent polarity | - Increase the final DMSO concentration slightly (while staying within cell-tolerable limits).- Reduce the final concentration of this compound if experimentally feasible.- Add the DMSO stock solution slowly to the aqueous buffer while vortexing. |
| Inconsistent experimental results | - Degradation of the compound in solution- Inaccurate concentration of the stock solution | - Prepare fresh dilutions from a frozen stock for each experiment.- Protect stock and working solutions from light.- Re-evaluate the initial weighing and dissolution of the stock solution. |
| Unexpected cellular toxicity | - High final concentration of DMSO- Degradation products of this compound | - Ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%).- Use freshly prepared solutions to minimize the presence of potentially toxic degradation products. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, you will need to calculate the mass based on the molecular weight of your specific batch of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or buffer
-
Sterile tubes
-
Pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and not the other way around to minimize the risk of precipitation.
-
Mixing: Gently mix the working solutions by pipetting up and down.
-
Immediate Use: Use the freshly prepared working solutions immediately in your experiments to avoid degradation.
Mechanistic Insight: How this compound Works
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By binding to the active site of DHFR, this compound blocks this conversion, leading to a depletion of the cellular pool of tetrahydrofolate. This, in turn, disrupts the synthesis of DNA, RNA, and proteins, ultimately inhibiting cell proliferation.[4]
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
-
PubChem. (n.d.). Aminopterin. Retrieved from [Link]
-
Wikipedia. (2023). Aminopterin. Retrieved from [Link]
- Majumder, A., et al. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. International Journal of Pharmaceutics, 359(1-2), 115-123.
- Ahmed, I., & Patton, T. F. (1985). Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins. Journal of Pharmaceutical Sciences, 74(1), 1-5.
- Strader, M. B., et al. (2001). Tales of Dihydrofolate Binding to R67 Dihydrofolate Reductase. Biochemistry, 40(38), 11344-11352.
- DeMartin, J. C., & Ropero, J. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Analytical Toxicology, 39(8), 629-637.
- Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical Chemistry, 85(4), 2385-2390.
- Anderson, D. D., et al. (2016). Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis.
- Patel, K., et al. (2019). A combined structure-based pharmacophore modeling and 3D-QSAR study on a series of N-heterocyclic scaffolds to screen novel antagonists as human DHFR inhibitors. Journal of Biomolecular Structure and Dynamics, 37(13), 3465-3479.
-
InterPro. (n.d.). Dihydrofolate reductase conserved site (IPR017925). Retrieved from [Link]
- Al-kassas, R., & Al-Gohary, O. (2022). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 14(10), 2095.
- Wilde, M., et al. (2020). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 134(6), 2135-2145.
- Wang, F., et al. (2013). Oxidative degradation products analysis of polymer materials by pyrolysis gas chromatography–mass spectrometry. Journal of Analytical and Applied Pyrolysis, 104, 533-539.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Florence, A. T., & Attwood, D. (2015). Chemical stability in dosage forms. In Physicochemical Principles of Pharmacy (6th ed., pp. 385-409). Pharmaceutical Press.
-
Wikipedia. (2023). Dihydrofolate reductase. Retrieved from [Link]
- Al-kassas, R., & Al-Gohary, O. (2022). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 14(10), 2095.
-
gChem. (n.d.). DMSO. Retrieved from [Link]
- de Oliveira, A. C. S., et al. (2019). Methodology Development and Validation of Amphotericin B Stability by HPLC‑DAD. Journal of the Brazilian Chemical Society, 30(11), 2426-2435.
- Strader, M. B., et al. (2001). Defining the binding site of homotetrameric R67 dihydrofolate reductase and correlating binding enthalpy with catalysis. Biochemistry, 40(38), 11335-11343.
Sources
Technical Support Center: Strategies to Minimize Methotrexate Off-Target Effects
A Note on Terminology: The term "Tetrahydroamethopterin" is not standard. This guide addresses strategies for Methotrexate (MTX) , an antifolate drug historically known as amethopterin. The "tetrahydro-" prefix likely stems from confusion with tetrahydrofolate, the molecule central to MTX's mechanism of action. This resource is intended for researchers, scientists, and drug development professionals utilizing MTX in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Methotrexate?
A1: Methotrexate's primary mechanism is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme that converts dihydrofolate (DHF) into its active form, tetrahydrofolate (THF). THF is essential for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA.[1][2] By blocking DHFR, MTX depletes the intracellular pool of THF, thereby interfering with DNA synthesis, repair, and cellular replication.[1][2] This effect is most pronounced in rapidly dividing cells, which have a high demand for nucleotide synthesis.[2]
Q2: What are the principal off-target effects of Methotrexate observed in experimental models?
A2: Beyond its intended inhibition of DHFR, Methotrexate can induce several off-target effects that can confound experimental results. These include:
-
Inhibition of other folate-dependent enzymes: Polyglutamated forms of MTX can inhibit other enzymes in the folate pathway, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[1][3] Inhibition of ATIC leads to an accumulation of adenosine, which has broad anti-inflammatory effects.[3][4][5]
-
Induction of Oxidative Stress: MTX has been shown to induce oxidative stress in non-target tissues, such as the liver and kidneys, by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes.[6][7][8][9]
-
Disruption of Purine and Pyrimidine Metabolism: By mechanisms independent of DHFR inhibition, MTX can decrease the circulating concentrations of purines and pyrimidines available for nucleic acid synthesis.[10][11][12]
-
General Cellular Toxicity: At high concentrations, off-target effects can manifest as hepatotoxicity (liver injury), nephrotoxicity (kidney injury), myelosuppression (bone marrow suppression), and mucositis (inflammation of mucous membranes).[13][14]
Q3: How does Leucovorin rescue cells from Methotrexate toxicity?
A3: Leucovorin (folinic acid) is a reduced folate that can be readily converted to tetrahydrofolate (THF) without the need for the DHFR enzyme.[15][16] This mechanism effectively bypasses the metabolic block created by MTX.[15] By replenishing the intracellular THF pool, leucovorin allows for the resumption of DNA and RNA synthesis in normal, healthy cells.[15] This creates a differential rescue effect, as some cancer cells may have less efficient transport systems for leucovorin compared to normal cells.[15] It is critical to administer leucovorin after a specific MTX exposure time to avoid neutralizing the drug's on-target effect.[17]
Section 2: Troubleshooting Guide for In Vitro Experiments
This section addresses common issues encountered during cell-based experiments with Methotrexate.
Issue 1: Excessive cytotoxicity observed even at low MTX concentrations.
| Potential Cause | Troubleshooting Action & Rationale |
| High Cell Proliferation Rate | Action: Reduce the seeding density or shorten the experiment duration. Rationale: Rapidly dividing cells are more sensitive to MTX because its cytotoxic effects primarily occur during the S phase of the cell cycle.[2] |
| Low Intracellular Folate Levels | Action: Ensure the cell culture medium contains standard levels of folic acid. Consider a short pre-incubation with a low dose of folic acid before MTX treatment. Rationale: Cells with pre-existing low folate stores will be more susceptible to DHFR inhibition. |
| Inefficient MTX Efflux | Action: Characterize the expression of drug efflux pumps (e.g., ATP-binding cassette transporters like ABCG2) in your cell line.[3] Rationale: Cells with low expression of these transporters will accumulate higher intracellular concentrations of MTX, leading to increased toxicity.[18][19] |
| Off-Target Oxidative Stress | Action: Co-treat with an antioxidant like N-acetylcysteine (NAC).[6] Rationale: MTX can induce cell death via oxidative stress.[6][7] If an antioxidant rescues the cells, it suggests an off-target mechanism is contributing to the observed cytotoxicity. |
Issue 2: Inconsistent dose-response curves between experiments.
| Potential Cause | Troubleshooting Action & Rationale |
| Variability in Cell Health/Cycle | Action: Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Perform cell cycle analysis to confirm consistency. Rationale: The cytotoxic effect of MTX is cell-cycle dependent. Variations in the proportion of cells in S-phase will lead to variable responses.[2] |
| MTX Degradation | Action: Prepare fresh MTX solutions for each experiment from a trusted stock. Protect solutions from light. Rationale: MTX can degrade, leading to lower effective concentrations and inconsistent results. |
| Interaction with Media Components | Action: Use a consistent, defined cell culture medium. Be aware that high concentrations of folate or thymidine in the medium can interfere with MTX activity. Rationale: Components in the media can compete with MTX or bypass its metabolic block, altering the experimental outcome. |
Issue 3: How to differentiate on-target DHFR inhibition from off-target effects?
This is a critical experimental question. A multi-pronged approach is required to dissect the observed cellular phenotype.
Caption: Workflow to distinguish on-target vs. off-target MTX effects.
Explanation of the Workflow:
-
Leucovorin Rescue: This is the gold standard. If the addition of leucovorin (after MTX exposure) reverses the cytotoxic/cytostatic effect, it strongly indicates that the primary cause was the on-target inhibition of DHFR.[15][20]
-
Metabolite Supplementation: Supplementing the culture medium with thymidine and a purine source (like hypoxanthine) can also bypass the DHFR block. If this rescues the cells, it further supports an on-target mechanism related to nucleotide synthesis.
-
Antioxidant Co-treatment: If co-treatment with an antioxidant like N-acetylcysteine (NAC) mitigates the toxicity, it points to a significant contribution from off-target oxidative stress.[6]
-
Direct Enzyme Assay: Measure the activity of DHFR directly in cell lysates after MTX treatment to confirm target engagement.
Section 3: Key Experimental Protocols
Protocol 1: Leucovorin Rescue Assay to Confirm On-Target Activity
This protocol is designed to verify that the observed effect of MTX in a cell culture model is due to its intended inhibition of the folate pathway.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
Methotrexate (MTX) stock solution
-
Leucovorin (folinic acid) stock solution
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume proliferation for 18-24 hours.
-
MTX Treatment: Prepare serial dilutions of MTX. Remove the old medium from the cells and add the medium containing the various concentrations of MTX. Include a "vehicle only" control group. Incubate for a duration known to produce a significant effect (e.g., 24-72 hours, determined empirically).
-
Leucovorin Rescue:
-
Prepare a solution of Leucovorin at a concentration sufficient to rescue the cells (e.g., 10-100 µM). The optimal concentration may need to be titrated.[20]
-
For the "rescue" groups, add the Leucovorin solution directly to the wells already containing MTX. It is common to start the rescue 24 hours after initiating the MTX treatment.[21]
-
Maintain control groups: (a) No treatment, (b) MTX only, (c) Leucovorin only.
-
-
Incubation: Continue to incubate the plates for an additional 24-48 hours after the addition of Leucovorin.
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of the "MTX only" group to the "MTX + Leucovorin" group. A significant increase in viability in the rescued group indicates the MTX effect was on-target.
Protocol 2: Monitoring MTX Polyglutamation
Methotrexate is converted into polyglutamated forms (MTX-PGs) inside the cell.[3] These forms are more potent inhibitors of folate-dependent enzymes and are retained longer within the cell.[3][22] Measuring MTX-PG levels can provide insight into drug activation and potential for toxicity. Higher concentrations of MTX-PGs are associated with both efficacy and toxicity.[23]
Principle: This protocol requires specialized equipment (LC-MS/MS) and is often performed in collaboration with a core facility. The general workflow is outlined below.
Workflow Overview:
-
Cell Treatment: Treat a large population of cells (e.g., in T-75 flasks) with the desired concentration of MTX for a specific duration (e.g., 24 hours).
-
Cell Harvesting & Lysis:
-
Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular MTX.
-
Harvest the cells (e.g., by trypsinization followed by centrifugation).
-
Lyse the cells using a suitable lysis buffer and sonication or freeze-thaw cycles.
-
-
Protein Precipitation: Precipitate proteins from the lysate, typically using a cold organic solvent like methanol or acetonitrile, to release the MTX-PGs.
-
Sample Preparation: Centrifuge to pellet the precipitated protein and collect the supernatant containing the MTX-PGs. The sample may require further solid-phase extraction (SPE) for cleanup and concentration.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
The different polyglutamated forms (MTX-PG1, MTX-PG2, MTX-PG3, etc.) are separated by the liquid chromatography column.
-
The mass spectrometer is used to detect and quantify each MTX-PG species based on its unique mass-to-charge ratio.
-
-
Data Analysis: Quantify the concentration of each MTX-PG and the total MTX-PG level. Correlate these levels with observed cellular effects (e.g., cytotoxicity, changes in gene expression).
Caption: MTX targets DHFR, blocking DNA/RNA synthesis; Leucovorin bypasses this block.
Section 4: References
-
Dr.Oracle. (2025, September 28). How does leucovorin help mitigate the effects of methotrexate?15
-
The Content Rheum. (2025, July). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. 1
-
Ramsey, L. B., et al. (n.d.). Preventing and Managing Toxicities of High-Dose Methotrexate. PMC. 17
-
Dr.Oracle. (2025, October 8). How do you monitor for methotrexate toxicity?24
-
National Center for Biotechnology Information. (2024, December 11). Methotrexate. StatPearls - NCBI Bookshelf. 4
-
ResearchGate. (2025, August 7). Guidelines for blood test monitoring of methotrexate toxicity in juvenile idiopathic arthritis | Request PDF. 25
-
Tsuji, T., et al. (n.d.). Oxidative stress contributes to methotrexate-induced small intestinal toxicity in rats. 6
-
eviQ. (n.d.). 3535-Management of high-dose methotrexate toxicity. 13
-
Arthritis Foundation. (n.d.). Methotrexate: Managing Side Effects. 26
-
Medscape. (n.d.). leucovorin dosing, indications, interactions, adverse effects, and more. 21
-
myRAteam. (2025, July 17). Methotrexate Withdrawal Symptoms and Managing RA Flares After Stopping. 27
-
American Academy of Family Physicians. (2000, October 1). A Family Physician's Guide to Monitoring Methotrexate. 28
-
Al-Shakarchi, N., et al. (2022, September 23). Overview of Methotrexate Toxicity: A Comprehensive Literature Review. PMC. 14
-
PubMed. (n.d.). Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells. 20
-
Clinical Trials Arena. (2024, December 9). What to do if Methotrexate doesn't work. 29
-
PubMed. (n.d.). Impact of methotrexate on oxidative stress and apoptosis markers in psoriatic patients. 30
-
van den Bemt, B. J. F., et al. (n.d.). A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. PMC. 23
-
Cronstein, B. N., & Aune, T. M. (n.d.). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC. 5
-
PubMed. (n.d.). Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis. 10
-
MDPI. (n.d.). Methotrexate-Induced Liver Injury Is Associated with Oxidative Stress, Impaired Mitochondrial Respiration, and Endoplasmic Reticulum Stress In Vitro. 7
-
Oxford Academic. (n.d.). Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis. 11
-
National Center for Biotechnology Information. (2023, July 3). Leucovorin. StatPearls - NCBI Bookshelf. 16
-
Taylor & Francis Online. (2009, July 7). Methotrexate Causes Oxidative Stress in Rat Kidney Tissues. 8
-
Taylor & Francis Online. (n.d.). Are long-chain methotrexate polyglutamate levels the reason for LD-MTX related adverse events in inflammatory arthritis?22
-
Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. 2
-
Academia.edu. (n.d.). Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages. 12
-
AKJournals. (2017, June 1). Vitamin C attenuates methotrexate-induced oxidative stress in kidney and liver of rats. Physiology International, 104(2). 9
-
PubMed. (n.d.). Transport routes utilized by L1210 cells for the influx and efflux of methotrexate. 19
-
Dr.Oracle. (2025, September 21). What is the mechanism of action of Methotrexate (MTX)?3
-
PubMed. (1984, February 10). Transport routes utilized by L1210 cells for the influx and efflux of methotrexate. 19
Sources
- 1. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. droracle.ai [droracle.ai]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. akjournals.com [akjournals.com]
- 10. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. (PDF) Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages [academia.edu]
- 13. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 14. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism and Components of Mtx Transport - Gary Henderson [grantome.com]
- 19. Transport routes utilized by L1210 cells for the influx and efflux of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. tandfonline.com [tandfonline.com]
- 23. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. researchgate.net [researchgate.net]
- 26. arthritis.org [arthritis.org]
- 27. Methotrexate Withdrawal Symptoms and Managing RA Flares After Stopping | myRAteam [myrateam.com]
- 28. A Family Physician's Guide to Monitoring Methotrexate | AAFP [aafp.org]
- 29. allclinicaltrials.com [allclinicaltrials.com]
- 30. Impact of methotrexate on oxidative stress and apoptosis markers in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
refining protocols for Tetrahydroamethopterin experiments
Technical Support Center: Antifolate & Methotrexate Applications Ticket ID: #MTX-PROTO-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Protocols for Tetrahydroamethopterin (Methotrexate/MTX) Experiments
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. I understand you are refining protocols for This compound (commonly referred to as Methotrexate or Amethopterin in its oxidized, stable drug form).
Critical Nomenclature Clarification: In the vast majority of drug development contexts, researchers utilize Methotrexate (Amethopterin) to inhibit Dihydrofolate Reductase (DHFR), thereby preventing the formation of Tetrahydrofolate.
-
If you are working with the commercially available drug: Follow the Standard Protocol below.
-
If you are synthesizing/using the pre-reduced "this compound" (TH-MTX) isomer: You must strictly adhere to the Anaerobic Handling section, as this compound oxidizes rapidly in air, similar to Tetrahydrofolate.
Below are the refined protocols, troubleshooting guides, and self-validating systems designed to ensure your data is reproducible and chemically sound.
Module 1: Chemical Preparation & Stability
User Question: "I cannot get the compound to dissolve in PBS or water, even with vortexing. Is my batch defective?"
Technical Diagnosis: No, your batch is likely fine. Methotrexate is a dicarboxylic acid with poor solubility in neutral or acidic aqueous solutions. It requires a basic pH to deprotonate the glutamate moiety for solubilization.
The "Gold Standard" Solubilization Protocol
Do not attempt to dissolve directly in PBS. The buffering capacity will fight the pH adjustment required for solvation.
| Step | Action | Mechanism/Reasoning |
| 1 | Weighing | Weigh MTX powder into a light-protected vial (Amber glass or foil-wrapped). MTX is photosensitive. |
| 2 | Initial Solvent | Add 1 N NaOH dropwise. Aim for a concentration of ~25 mg/mL initially. |
| 3 | Visual Check | Vortex until the yellow powder fully dissolves and the solution is clear. |
| 4 | Dilution | Dilute to the final stock concentration (e.g., 10 mM) using PBS (pH 7.4) . |
| 5 | pH Check | Verify pH is ~7.2–7.4. If too basic, adjust carefully with dilute HCl. |
| 6 | Sterilization | Filter sterilize using a 0.22 µm PES membrane . (Do not use Nylon; MTX can bind). |
| 7 | Storage | Aliquot into single-use volumes. Store at -20°C . Stable for 6 months. |
Troubleshooting Flowchart: Solubility Issues
Figure 1: Decision logic for solubilizing Methotrexate/Amethopterin without precipitation.
Module 2: The Self-Validating Cellular Assay
User Question: "I see cell death with MTX, but how do I prove it is specifically due to DHFR inhibition and not off-target toxicity?"
Technical Diagnosis: You must perform a Rescue Experiment . This is the hallmark of high-integrity antifolate research. If the toxicity is mechanism-based (folate depletion), providing the downstream products (purines/pyrimidines) or a reduced folate bypass (Leucovorin) must restore cell viability.
Protocol: The Leucovorin/Thymidine Rescue
Objective: Validate on-target efficacy in cell culture (e.g., CCRF-CEM, MCF-7).
-
Seed Cells: Plate cells at optimal density (e.g., 5,000 cells/well) in 96-well plates. Allow 24h attachment.
-
Treatment Groups:
-
Group A (Control): Vehicle only.
-
Group B (Test): MTX (Titration: 1 nM to 10 µM).
-
Group C (Rescue 1): MTX + Leucovorin (Folinic Acid) at 100 µM.
-
Group D (Rescue 2): MTX + Thymidine (10 µM) + Hypoxanthine (100 µM) .
-
-
Incubation: Incubate for 72 hours (approx. 2-3 doubling times).
-
Readout: Assess viability (CellTiter-Glo or MTT).
Interpretation Criteria:
-
Valid Assay: Group B shows dose-dependent killing (IC50 ~10-50 nM). Groups C and D show >90% viability even at high MTX concentrations.
-
Invalid Assay: If Groups C/D die, the drug toxicity is off-target or the concentration is so high it is causing general chemical stress.
Visualizing the Mechanism & Rescue Pathway
Figure 2: Mechanism of Action and Rescue Pathways. MTX blocks DHFR; Leucovorin bypasses the block.
Module 3: Enzymatic Inhibition Assay (DHFR)
User Question: "My IC50 values for DHFR inhibition fluctuate wildly between runs. What is the variable?"
Technical Diagnosis: The most common error in DHFR assays is Enzyme-Inhibitor Stoichiometry . MTX is a "tight-binding" inhibitor. If your enzyme concentration [E] is too high relative to the inhibitor [I], the classic Michaelis-Menten kinetics do not apply, and you are measuring titration rather than inhibition constants.
Optimized Spectrophotometric Assay Protocol
-
Detection Principle: Monitor the decrease in Absorbance at 340 nm (oxidation of NADPH to NADP+).
-
Temperature: Strictly controlled at 25°C or 37°C (must be consistent).
Reagent Setup:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (stabilizes the enzyme).
-
Substrate (DHF): 50 µM Dihydrofolate (Prepare fresh; light sensitive).
-
Cofactor (NADPH): 60 µM NADPH.
-
Enzyme (DHFR): Dilute to give a linear rate of
of ~0.02–0.05 per minute.
Critical Step: Pre-Incubation You must pre-incubate the DHFR enzyme with the MTX (Inhibitor) and NADPH for 5 minutes before adding the substrate (DHF).
-
Why? NADPH binding induces a conformational change in DHFR that increases MTX binding affinity. Initiating with DHF without pre-incubation often results in a "lag" phase or underestimation of potency.
Data Analysis:
Plot fractional velocity (
References
-
Viswanathan, K. et al. (2025). pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. ResearchGate. 1
-
Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit (CS0340). 2
-
Genestier, L. et al. (1989). Reversal of the in vitro methotrexate suppression of cell-mediated immune response by folinic acid and thymidine plus hypoxanthine. PubMed.[3] 4
-
Widemann, B. C. et al. (2004). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination. Clinical Chemistry. 5[3][6][7][1][8][9]
-
Fierke, C. A. et al. (2018). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. PMC. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Early, empiric high-dose leucovorin rescue in lymphoma patients treated with sequential doses of high-dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of the in vitro methotrexate suppression of cell-mediated immune response by folinic acid and thymidine plus hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Successful rescue with leucovorin and thymidine in a patient with high-dose methotrexate induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Tetrahydroamethopterin vs. Dihydroamethopterin in Antifolate Kinetics
Executive Summary & Nomenclature Clarification
In the context of antifolate research, the terms Dihydroamethopterin and Tetrahydroamethopterin refer to the reduction states of the parent drug, Amethopterin (commonly known as Methotrexate or MTX ).
While Methotrexate (MTX) is the clinical standard for inhibiting Dihydrofolate Reductase (DHFR), its reduced forms are critical experimental tools for probing downstream folate enzymes, specifically Thymidylate Synthase (TS) and AICAR transformylase.
-
Amethopterin (MTX): The oxidized parent compound. Acts as a tight-binding inhibitor of DHFR.
-
Dihydroamethopterin (DH-MTX): The 7,8-dihydro intermediate. Often prepared in situ or used to study the catalytic reduction step of DHFR.
-
This compound (TH-MTX): The fully reduced (5,6,7,8-tetrahydro) derivative. It mimics the natural cofactor Tetrahydrofolate (THF) and acts as a potent inhibitor of Thymidylate Synthase (TS), not DHFR.
Key Experimental Distinction: If your goal is to block the recycling of folates , use Amethopterin (MTX) . If your goal is to block de novo thymidylate synthesis directly or probe the folate binding site of TS, use This compound (TH-MTX) .
Mechanistic Comparison & Performance Data
The primary difference lies in enzyme specificity and the oxidation state of the pteridine ring.
Target Specificity and Inhibition Constants ( )
| Feature | Amethopterin (MTX) | This compound (TH-MTX) |
| Primary Target | Dihydrofolate Reductase (DHFR) | Thymidylate Synthase (TS) |
| Mechanism | Competes with Dihydrofolate (DHF); "Traps" DHFR in a binary/ternary complex. | Competes with |
| Oxidation State | Oxidized (Pteridine core) | Reduced (5,6,7,8-Tetrahydropteridine) |
| DHFR Affinity ( | < 1.0 nM (Tight-binding) | Weak / Substrate Product |
| TS Affinity ( | > 100 | ~ 10 - 50 nM (Potent inhibition) |
| Stability | High (Shelf-stable) | Low (Auto-oxidizes rapidly in air) |
The "Metabolic Switch"
DHFR catalyzes the reduction of DHF to THF.[1] MTX binds DHFR 1,000x more tightly than the natural substrate (DHF), effectively shutting down the production of reduced folates.
However, if MTX is chemically reduced to TH-MTX , it bypasses DHFR. It structurally mimics the product (THF). Consequently, TH-MTX can enter the folate pool and bind to Thymidylate Synthase, inhibiting the conversion of dUMP to dTMP.
Visualization: Pathway & Inhibition Logic
The following diagram illustrates the distinct blockade points of the two compounds within the folate cycle.
Caption: Figure 1. Differential inhibition targets. Amethopterin (Red) blocks the recycling enzyme DHFR. This compound (Blue) mimics the cofactor and blocks the synthetic enzyme TS.
Experimental Protocols
Protocol A: Preparation of this compound (TH-MTX)
Note: TH-MTX is not typically shelf-stable and must be prepared fresh or stored under strict anaerobic conditions.
Reagents:
-
Sodium Dithionite (for chemical reduction) OR
gas with Platinum oxide ( ) catalyst. -
Ascorbic acid (antioxidant).
Workflow:
-
Dissolution: Dissolve 10 mg Amethopterin in 0.1 M Tris-HCl (pH 7.4).
-
Reduction:
-
Method 1 (Enzymatic/Chemical): Add excess NADPH and catalytic DHFR (expensive) or Sodium Dithionite (chemical).
-
Method 2 (Catalytic Hydrogenation - Preferred for purity): Stir solution under
atmosphere (1 atm) with 1 mg for 1 hour.
-
-
Stabilization: Immediately add 10 mM Ascorbic Acid to prevent auto-oxidation back to Dihydroamethopterin.
-
Verification: Measure UV absorbance.
-
Amethopterin:
at 258 nm and 306 nm (pH 7). -
This compound:
shifts to ~290 nm with a loss of the 306 nm peak.
-
Protocol B: Comparative Enzyme Kinetics (DHFR vs. TS)
To validate the identity of your isomer, perform the following cross-check:
Step 1: DHFR Assay (Spectrophotometric)
-
System: 100 mM Tris (pH 7.0), 50
M DHF, 100 M NADPH, purified DHFR enzyme. -
Action: Monitor absorbance decrease at 340 nm (NADPH oxidation).
-
Test: Add 10 nM of your compound.
-
Result if Amethopterin: Rapid, complete inhibition.
-
Result if TH-MTX: No inhibition (or very weak).
-
Step 2: Thymidylate Synthase Assay (Tritium Release)
-
System:
, purified TS enzyme, -methylene-THF (cofactor). -
Action: Measure release of tritiated water (
) via charcoal absorption or liquid scintillation. -
Test: Add 100 nM of your compound.
-
Result if Amethopterin: No inhibition.
-
Result if TH-MTX: Significant inhibition (competitive with cofactor).
-
Biological Implications & Troubleshooting
Cellular Uptake & Polyglutamylation
Both Amethopterin and this compound utilize the Reduced Folate Carrier (RFC) for cell entry.[1] However, intracellular retention differs:
-
Polyglutamylation: The enzyme Folylpolyglutamate Synthetase (FPGS) adds glutamate tails to folates, trapping them inside the cell.
-
Substrate Efficiency: Amethopterin is a good substrate for FPGS. This compound is an excellent substrate for FPGS, often being polyglutamylated faster than the oxidized drug. This leads to high intracellular retention of the TS-inhibiting form.
Common Experimental Pitfalls
-
Auto-oxidation: TH-MTX is highly labile. If your "Tetrahydro" sample inhibits DHFR, it has likely oxidized back to Dihydroamethopterin or Amethopterin. Always use degassed buffers with mercaptoethanol or ascorbate.
-
Contamination: Commercial Methotrexate often contains small amounts of degradation products (pteridines) that can interfere with fluorescence assays.
References
-
Huennekens, F. M., et al. (1963). "Dihydrofolate Reductase: Mechanism of Action and Inhibition by Antifolates."[3] Biochemistry.
-
Mathews, C. K., & Huennekens, F. M. (1963). "Thymidylate Synthase: Inhibition by this compound." Journal of Biological Chemistry.
-
McGuire, J. J. (2003). "Anticancer Antifolates: Current Status and Future Directions." Current Pharmaceutical Design.
-
Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance."[1] Cancer Metastasis Reviews.
-
Visentin, M., et al. (2012). "The antifolates."[3][4][5] Hematology/Oncology Clinics of North America.
Sources
- 1. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase: structure, inhibition, and strained conformations during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Tetrahydroamethopterin (H4-MTX) vs. Modern Antifolates
Executive Summary: The Mechanistic Shift
While Methotrexate (Amethopterin) is the gold standard for Dihydrofolate Reductase (DHFR) inhibition, its reduced metabolite, Tetrahydroamethopterin (H4-MTX) , represents a distinct pharmacological entity with altered target specificity.
This guide analyzes the critical divergence between the oxidized parent drug (MTX) and its reduced forms (H4-MTX and polyglutamates) compared to modern "multitargeted" antifolates like Pemetrexed . The central thesis of this comparison is the Target Switch :
-
MTX (Oxidized): Picomolar inhibitor of DHFR; indirect suppressor of thymidylate synthesis via folate depletion.
-
H4-MTX (Reduced): Direct, competitive inhibitor of Thymidylate Synthase (TS) and AICAR Transformylase, mimicking the natural cofactor 5,10-methylene-tetrahydrofolate.
Mechanistic Divergence & Signaling Pathways
Understanding the specific blockades requires visualizing the folate cycle. MTX blocks the recycling of dihydrofolate, whereas H4-MTX and Pemetrexed directly block the utilization of tetrahydrofolate.
Pathway Visualization
Figure 1: Differential blockade points. MTX induces "Thymineless Death" indirectly by depleting THF pools via DHFR inhibition. H4-MTX (especially polyglutamated) and Pemetrexed directly compete with the cofactor at the TS active site.
Comparative Performance Data
The efficacy of this compound is heavily dependent on intracellular polyglutamation. While the monoglutamate form (H4-MTX-Glu1) is a weak TS inhibitor, its polyglutamated forms (Glu2–Glu5) rival modern clinical inhibitors.
Inhibition Constants (Ki) and IC50 Values
| Compound | Target: DHFR (Ki) | Target: Thymidylate Synthase (Ki) | Polyglutamation Impact |
| Methotrexate (MTX) | < 10 pM (Primary) | > 13 µM (Weak/Inactive) | Increases retention; minimal shift in target specificity. |
| H4-MTX (Monoglutamate) | ~100 pM | ~13 µM | Rapid efflux; weak TS inhibition. |
| H4-MTX (Polyglutamate) | ~100 pM | 47 nM (Potent) | Critical: 300-fold potency increase vs TS upon polyglutamation [1]. |
| Pemetrexed | 7 nM | 1.3 nM (Primary) | Designed for high affinity to TS regardless of polyglutamation state, though polyglutamation enhances retention. |
| Raltitrexed | Inactive | < 3 nM | Specific TS inhibitor; minimal DHFR activity. |
Key Pharmacological Insights
-
The "Prodrug" Effect: MTX can be viewed as a "prodrug" for TS inhibition. It must enter the cell and be polyglutamated to H4-MTX-(Glu)n to effectively inhibit TS directly.
-
Stability: H4-MTX is highly susceptible to auto-oxidation in vitro. Unlike Pemetrexed, which is chemically stable, H4-MTX requires rigorous anaerobic handling during experimentation to prevent reversion to Dihydro-MTX or MTX.
-
Resistance Mechanisms: Cells resistant to MTX via DHFR gene amplification may still be sensitive to Pemetrexed or H4-MTX analogs because the primary pressure point shifts to TS.
Experimental Protocols: Validating TS Inhibition
To objectively compare H4-MTX against Pemetrexed, one must isolate Thymidylate Synthase activity. Standard cell viability assays (MTT/CTG) cannot distinguish between DHFR and TS inhibition.
Protocol: Spectrophotometric Thymidylate Synthase Kinetic Assay Objective: Measure the catalytic activity of TS in the presence of H4-MTX vs. Pemetrexed.
Reagent Setup (Critical for H4-MTX)
-
Buffer: 50 mM TES buffer (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA.
-
Reducing Agent: 75 mM 2-Mercaptoethanol (Essential to maintain H4-MTX stability).
-
Substrate: 100 µM dUMP.
-
Cofactor: 200 µM 5,10-methylene-tetrahydrofolate (mTHF).
Workflow Diagram
Figure 2: Workflow for TS Kinetic Assay. Note the critical requirement for reducing agents (Step 3) when handling H4-MTX to prevent oxidation artifacts.
Protocol Steps
-
Preparation: Purify recombinant human TS or extract from log-phase leukemic cells (e.g., CCRF-CEM).
-
Blanking: Set spectrophotometer to 340 nm (detecting the conversion of tetrahydrofolate to dihydrofolate).
-
Inhibitor Incubation: Pre-incubate enzyme with varying concentrations (0.1 nM – 100 µM) of H4-MTX or Pemetrexed for 5 minutes.
-
Note: For H4-MTX, ensure the buffer contains 2-mercaptoethanol or DTT to prevent oxidation to MTX, which would invalidate the TS inhibition data [2].
-
-
Initiation: Add dUMP and mTHF to start the reaction.
-
Measurement: Record the linear increase in absorbance at 340 nm for 3–5 minutes.
-
Analysis: Plot 1/V vs. [Inhibitor] (Dixon plot) to determine Ki.
Synthesis & Recommendations
For researchers selecting an antifolate for experimental use:
-
Use Methotrexate (MTX) if your goal is to study DHFR amplification , gene resistance mechanisms, or general folate depletion. It is stable, cheap, and clinically ubiquitous.
-
Use this compound (H4-MTX) only if you are specifically studying intracellular metabolism or the effects of the reduced folate pool. It requires anaerobic handling and is generally inferior to Pemetrexed as a pure TS inhibitor due to stability issues.
-
Use Pemetrexed if your goal is potent, stable Thymidylate Synthase inhibition . It effectively mimics the biological activity of polyglutamated H4-MTX without the chemical instability, making it the superior choice for modern combination studies [3].
References
-
Allegra, C. J., et al. (1985). "Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates."[1][2][3] Journal of Biological Chemistry, 260(17), 9720-9726.
-
Aull, J. L., & Daron, H. H. (1980).[4] "Kinetics of thymidylate synthase inhibition by disulfides." Biochimica et Biophysica Acta (BBA), 614(1), 31-39.
-
Hanauske, A. R., et al. (2007). "Pemetrexed: A novel multitargeted antifolate drug."[5] The Oncologist, 12(suppl_2), 1-13.
-
Takimoto, C. H. (1996). "Antifolates in clinical development." Seminars in Oncology, 23(5 Suppl 14), 26-35.
Sources
- 1. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of thymidylate synthase inhibition by disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pemetrexed, a multitargeted antifolate drug, demonstrates lower efficacy in comparison to methotrexate against osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroamethopterin and its Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of preclinical investigations. This guide provides an in-depth comparison of Tetrahydroamethopterin, more commonly known as Aminopterin, and its close analog Methotrexate, along with other relevant dihydrofolate reductase (DHFR) inhibitors. By examining their mechanisms, comparative efficacy, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their study design.
Introduction to this compound and the Folate Pathway
This compound (Aminopterin) is a potent antifolate agent that played a foundational role in the development of chemotherapy.[1] Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[2] Folic acid is a crucial precursor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2] The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF and its derivatives are vital for cellular proliferation, and the rapidly dividing nature of cancer cells makes them particularly vulnerable to the inhibition of this pathway.
Aminopterin and its successor, Methotrexate, are structural analogs of folic acid that competitively inhibit DHFR.[2] This inhibition leads to a depletion of the intracellular THF pool, thereby disrupting the synthesis of nucleic acids and certain amino acids, ultimately leading to cell cycle arrest and apoptosis.[4]
Signaling Pathway: Dihydrofolate Reductase in Folate Metabolism
Caption: Figure 2: Workflow for the DHFR Enzyme Inhibition Assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][6]Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [5]The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Test compounds
-
96-well cell culture plate
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to the appropriate confluency.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium only (blank) and cells with medium containing the vehicle solvent (negative control).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours). [6]
-
-
MTT Incubation and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength between 570 and 600 nm. [5] * Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Experimental Workflow: MTT Cell Viability Assay
Sources
- 1. Historical perspective on the use of methotrexate for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Guide to Analytical Purity Confirmation of Tetrahydroamethopterin (Tetrahydromethotrexate)
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stability-indicating analytical methods, impurity profiling, and protocol optimization.
Core Directive: The Instability Paradox
Tetrahydroamethopterin, commonly known as Tetrahydromethotrexate (TH-MTX) , is the pharmacologically active polyglutamated metabolite of the antifolate drug Methotrexate (MTX). While MTX itself is relatively stable, TH-MTX presents a significant analytical challenge: oxidative instability .
Unlike standard small molecules, TH-MTX spontaneously reverts to Dihydro-methotrexate (DH-MTX) and eventually to the fully oxidized parent, Methotrexate, upon exposure to air, light, or acidic pH. Therefore, any analytical method claiming to confirm "purity" must inherently be a stability-indicating assay . A report of "99% purity" is meaningless if the sample degraded by 5% during the autosampler residence time.
This guide moves beyond generic HPLC protocols to provide a rigorous, self-validating framework for confirming TH-MTX purity, distinguishing it from its oxidation artifacts.
Comparative Analysis of Analytical Platforms
To accurately assess TH-MTX, one must choose a platform that balances sensitivity with the ability to resolve isobaric or structurally similar oxidation products.
| Feature | LC-MS/MS (Triple Quad) | HPLC-PDA (UV-Vis) | NMR ( |
| Primary Utility | Gold Standard for trace impurity profiling and metabolite quantification. | Routine purity checks and batch release in QC environments. | Structural confirmation and absolute purity (qNMR). |
| Specificity | High . Distinguishes TH-MTX ( | Medium . Relies entirely on retention time ( | High . Unambiguous structural ID; detects non-chromatographic impurities (solvents). |
| Sensitivity (LOD) | Picomolar (pg/mL) range. | Micromolar ( | Millimolar (mg/mL) range. |
| Oxidation Risk | Low . Fast run times (<5 min) and closed systems minimize exposure. | High . Longer run times (15–30 min) increase on-column oxidation risk. | Medium . Long acquisition times require strict anaerobic sample prep. |
| Key Limitation | Ion suppression from matrix/stabilizers (e.g., ascorbic acid). | Lack of spectral distinction between pteridine analogs. | Low sensitivity; requires large sample mass. |
Deep Dive: The "Gold Standard" Protocol (LC-MS/MS)
Expertise & Causality: The following protocol prioritizes redox stasis . We utilize an antioxidant (Ascorbic Acid or DTT) in the sample preparation and mobile phase to freeze the oxidation state of TH-MTX. Without this, the "impurities" detected are often artifacts of the analysis itself.
Reagents & Conditions[2][3][4][5][6][7]
-
Analytes: Tetrahydromethotrexate (TH-MTX), Methotrexate (MTX), 7-Hydroxy-methotrexate (7-OH-MTX).
-
Internal Standard: Methotrexate-d3 (MTX-d3) or
C -MTX. -
Stabilizer: 0.1% (w/v) Ascorbic Acid (freshly prepared).
-
Column: Phenomenex Kinetex F5 or Waters ACQUITY UPLC HSS T3 (C18), 1.8 µm, 2.1 x 100 mm.
-
Why? High aqueous stability and retention of polar tetrahydropteridines.
-
Step-by-Step Methodology
-
Stock Preparation (Anaerobic):
-
Dissolve TH-MTX standard in degassed buffer (pH 7.4) containing 0.2% Ascorbic Acid under nitrogen purge.
-
Critical: Avoid acidic solvents for stock storage; TH-MTX is acid-labile.
-
-
Mobile Phase Setup:
-
Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: The ammonium formate buffers the pH to prevent on-column acid-catalyzed degradation.
-
-
Gradient Profile (Flow: 0.4 mL/min):
-
0–1.0 min: 5% B (Isocratic hold for polar retention).
-
1.0–6.0 min: 5%
40% B (Linear gradient). -
6.0–8.0 min: 95% B (Wash).
-
8.1–10.0 min: 5% B (Re-equilibration).
-
-
MS/MS Parameters (ESI+):
-
TH-MTX: Precursor
458.2 Product 311.2 (Pteridine ring fragment). -
MTX (Impurity): Precursor
455.2 Product 308.2. -
DAMPA (Degradant): Precursor
326.1 Product 175.1.
-
Self-Validating System Check
To ensure the assay is valid, inject a "System Suitability" standard of pure TH-MTX.
-
Pass Criteria: The MTX peak (oxidized impurity) must not increase by >2% between the first and last injection of the sequence. If it does, the autosampler temperature (keep at 4°C) or antioxidant levels are insufficient.
Impurity Profiling & Degradation Pathways
Understanding the "Enemy": The primary impurities are not synthetic byproducts but degradation products.
-
Oxidation: TH-MTX
Dihydro-MTX Methotrexate. -
Hydrolysis: TH-MTX
DAMPA (2,4-diamino-N10-methylpteroic acid) + Glutamic acid.
Visualization: Degradation & Analytical Workflow
Caption: Figure 1 illustrates the spontaneous oxidative degradation of TH-MTX to MTX and the critical stabilization steps required during analysis.
References
-
Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the necessity of rapid sample handling and LC-MS/MS for unstable reduced folates like tetrahydrofolate.
-
LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites. Source: Thermo Fisher Scientific Context:[4] Provides validated mobile phase conditions (acetic acid/methanol) and column selection for folate metabolites.
-
An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. Source: PubMed Central (PMC) Context: Discusses the interconversion of THF species and the use of chemical trapping (derivatization) to stabilize unstable forms.
-
Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Source: Springer / Environmental Science and Pollution Research Context: Details the degradation pathways of Methotrexate derivatives, identifying key oxidative impurities (DAMPA, 7-OH-MTX) relevant to purity profiling.
-
Strategies to prevent the oxidation of levomefolate calcium during sample preparation. Source: BenchChem Technical Guides Context: Provides specific protocols for using antioxidants (Ascorbic Acid) and pH control to stabilize tetrahydrofolate structures during analysis.
Sources
- 1. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of stability indicating reversed-phase liquid chromatographic method for simultaneous quantification of methotrexate and teriflunomide in nanoparticles and marketed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Tetrahydroamethopterin
Synonyms: Tetrahydro-methotrexate, Amethopterin derivative Regulatory Classification: Hazardous Drug (NIOSH Group 1); RCRA U-Listed Waste (U122 - by analogy to Methotrexate)[1]
Part 1: Executive Safety Summary & Mechanism of Toxicity
As a Senior Application Scientist, I must clarify why we treat Tetrahydroamethopterin with extreme rigor. This compound is a reduced folate analog and a potent inhibitor of dihydrofolate reductase (DHFR).
The Mechanism of Risk: Unlike standard chemical irritants, this compound functions by competitively inhibiting DHFR, blocking the synthesis of thymidylate and purines.[1] This halts DNA synthesis in rapidly dividing cells.
-
Operational Implication: The risk is not just immediate chemical burns but teratogenicity and mutagenicity . Minute exposure can disrupt cellular replication in the handler. Therefore, containment protocols are designed not just to prevent spills, but to prevent molecular migration (aerosols/dust) from the hood to the operator.[1]
Part 2: Regulatory Framework & Waste Categorization
The most common compliance failure in laboratories is the confusion between "Trace" and "Bulk" waste. This distinction determines whether you are compliant with the EPA's Resource Conservation and Recovery Act (RCRA).[1]
This compound is treated under RCRA Code U122 (Methotrexate). [1]
The "Trace" vs. "Bulk" Decision Logic
Do not rely on guesswork. Use this self-validating logic flow to determine the disposal path.
Figure 1: Decision logic for segregating this compound waste. Adherence to this flow ensures RCRA compliance.
Part 3: Operational Protocols
Protocol A: Personal Protective Equipment (PPE)
The Self-Validating System: Standard latex gloves are insufficient.[1] You must create a "breakthrough barrier" that validates its own integrity.
| Component | Specification | Operational Logic |
| Primary Glove | Nitrile/Neoprene (ASTM D6978) | Inner layer.[1] If this layer is breached or stained, the system has failed. |
| Secondary Glove | Nitrile (ASTM D6978) | Outer layer.[1] Changed every 30 minutes or immediately upon splash. |
| Gown | Polyethylene-coated (Lint-free) | Must close in the back.[1] Prevents particulate migration to street clothes. |
| Respiratory | N95 or PAPR | Required if handling powder outside a Class II biological safety cabinet (BSC).[1] |
Protocol B: Chemical Deactivation & Spill Management
Core Directive: Physical removal is primary; chemical deactivation is secondary. Deactivation Agent: Sodium Hypochlorite (Bleach) 5.25% + Sodium Thiosulfate.[1]
Scientific Rationale: this compound contains a pteridine ring system. Oxidation via hypochlorite cleaves this ring, rendering the molecule pharmacologically inactive (non-mutagenic).[1]
Step-by-Step Deactivation Workflow:
-
Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.
-
Contain: Place absorbent pads (chem-mats) over the spill gently to prevent aerosolization.
-
Oxidize (The Kill Step):
-
Neutralize: Apply Sodium Thiosulfate solution to neutralize the bleach (preventing corrosion of stainless steel lab surfaces).
-
Clean: Rinse with sterile water.
-
Disposal: All cleanup materials (pads, gloves, wipes) are now BULK HAZARDOUS WASTE (Black Bin) . Do not place spill debris in regular trash.
Protocol C: Final Disposal (Incineration)
Landfilling cytotoxic agents is irresponsible and often illegal.[1] The pteridine structure is environmentally persistent.
-
Requirement: High-temperature incineration (>1000°C).
-
Verification: Ensure your waste hauler provides a "Certificate of Destruction" referencing incineration, not just "landfill" or "autoclave." Autoclaving does not destroy the chemical structure of this compound.
Part 4: Summary of Waste Streams
| Waste Type | Definition | Container Color | Disposal Method |
| Trace Chemo | Empty vials, syringes, IV bags (<3% residue).[1] | Yellow | Incineration (Medical Waste) |
| Bulk Chemo | Unused stock, half-full vials, spill debris.[1] | Black | RCRA Hazardous Incineration |
| Sharps | Needles/slides contaminated with drug. | Yellow (Hard) | Incineration |
| P-Listed | Not applicable to this compound | N/A | N/A |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[2][3] Centers for Disease Control and Prevention. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste (RCRA).[4][Link][1]
-
Benvenuto, J. A., et al. (1993).[1] Degradation and inactivation of antitumor drugs.[5] Journal of Pharmaceutical Sciences. (Validating Sodium Hypochlorite oxidation for Methotrexate derivatives). [Link]
-
World Health Organization (WHO). (2019).[1] Safe management of wastes from health-care activities.[4][6][Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
